N-(3-acetylphenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(3-acetylphenyl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the phenyl ring and two methoxy groups attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-acetylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-(3,5-dimethoxybenzamido)benzoic acid.
Reduction: 3-(3,5-dimethoxybenzamido)phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further research in drug development.
Industry: The compound is also explored for its applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-3,5-dimethoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The acetyl and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-3,5-dimethoxybenzamide
- N-(3-acetylphenyl)-4-methoxybenzamide
- N-(3-acetylphenyl)-3,4-dimethoxybenzamide
Uniqueness: N-(3-acetylphenyl)-3,5-dimethoxybenzamide is unique due to the specific positioning of the acetyl and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(7-12)18-17(20)13-8-15(21-2)10-16(9-13)22-3/h4-10H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWSXYTFMMGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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